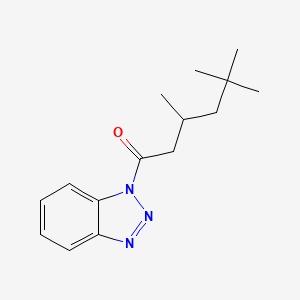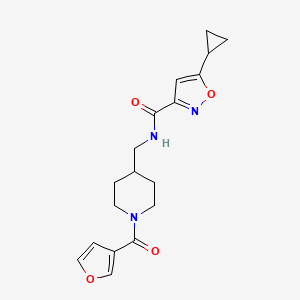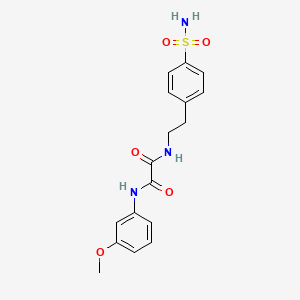![molecular formula C18H18N8O B2911053 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2195883-29-3](/img/structure/B2911053.png)
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is an intricate compound with a broad spectrum of applications in various scientific fields. Its unique structure allows it to interact with different molecular targets, making it a valuable molecule for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : Synthesize the core 1,6-dihydropyridazine ring by combining appropriate dicarbonyl compounds with hydrazine derivatives under controlled temperatures.
Step 2: : Introduce the 1H-1,2,4-triazole group through a cyclization reaction with hydrazine and an aldehyde.
Step 3: : Attach the 4-aminomethylpiperidine fragment to the dihydropyridazine core via a nucleophilic substitution reaction.
Step 4: : Incorporate the pyridine-3-carbonitrile moiety using a palladium-catalyzed coupling reaction, ensuring precise control over reaction conditions to maintain the compound's integrity.
Industrial Production Methods
Scaling up the synthetic process requires optimization of reaction parameters, including temperature, pressure, and reagent concentrations. Continuous flow reactors and automation are typically employed to enhance efficiency and yield while minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at the triazole or piperidine moieties, typically with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions primarily target the pyridine ring, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Nucleophilic substitution can occur at the carbonitrile group, using reagents like sodium azide for azide formation.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: : Sodium azide, other alkylating agents.
Major Products
From oxidation: : Formation of N-oxide derivatives or hydroxylated products.
From reduction: : Conversion to amine derivatives or partial hydrogenation products.
From substitution: : Formation of substituted triazole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is utilized as a precursor for synthesizing novel heterocyclic structures and as a ligand in coordination chemistry, facilitating the formation of metal complexes with diverse applications.
Biology
In biological research, it serves as a tool for studying enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.
Medicine
Its structure allows it to function as a pharmacophore in drug development, particularly in designing inhibitors for enzymes like proteases and kinases, which are critical in disease pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, including the development of organic semiconductors and novel polymers.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, through interactions with its triazole and pyridine moieties. These interactions inhibit or modulate the activity of the target, leading to desired biological effects. The pathways involved often include enzymatic inhibition or receptor antagonism, depending on the target's nature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[6-(1H-1,2,3-triazol-1-yl)-1,6-dihydropyridazin-3-yl]methyl}piperidine-1-carboxamide
3-(1H-1,2,4-triazol-1-yl)-6-(piperidin-4-yl)pyridazine
4-{[6-(2H-tetrazol-5-yl)-1,6-dihydropyridazin-3-yl]methyl}pyridine
Unique Aspects
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Its ability to interact with both enzyme active sites and receptor domains makes it a versatile tool in medicinal chemistry.
Conclusion
This compound is a compound of significant interest across multiple scientific disciplines. Its complex structure and diverse reactivity make it a valuable asset in research and industrial applications, contributing to advances in chemistry, biology, medicine, and material science.
Eigenschaften
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c19-10-15-2-1-7-21-18(15)24-8-5-14(6-9-24)11-25-17(27)4-3-16(23-25)26-13-20-12-22-26/h1-4,7,12-14H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPWDWORWIXLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2910970.png)
![5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910971.png)
![N-cyclohexyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2910973.png)
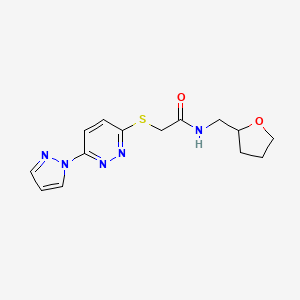
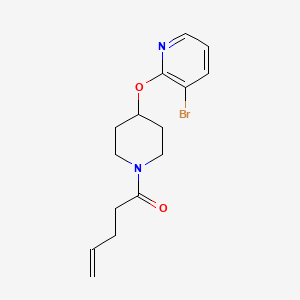
![3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2910980.png)
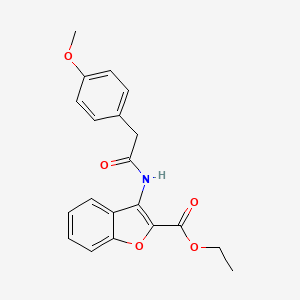
![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2910987.png)
